1-Benzyl-1,7-diazaspiro[3.5]nonane

sigma-2 receptor diazaspiro bioisostere radioligand binding

1-Benzyl-1,7-diazaspiro[3.5]nonane is a spirocyclic diamine (C14H20N2, MW 216.32 g/mol) featuring a [3.5] spiro junction that fuses a four‑membered azetidine with a six‑membered piperidine ring, and a benzyl substituent on the N1 nitrogen. The rigid, non‑planar scaffold confers conformational constraint desirable for targeting G‑protein‑coupled receptors (GPCRs), sigma receptors, and cytochrome P450 enzymes such as CYP11B2.

Molecular Formula C14H20N2
Molecular Weight 216.328
CAS No. 1253654-62-4
Cat. No. B578498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,7-diazaspiro[3.5]nonane
CAS1253654-62-4
Molecular FormulaC14H20N2
Molecular Weight216.328
Structural Identifiers
SMILESC1CNCCC12CCN2CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-4-13(5-3-1)12-16-11-8-14(16)6-9-15-10-7-14/h1-5,15H,6-12H2
InChIKeyHVEFEAXLXBXQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1,7-diazaspiro[3.5]nonane (CAS 1253654-62-4): Spirocyclic Building Block for Sigma Receptor & CYP11B2 Drug Discovery


1-Benzyl-1,7-diazaspiro[3.5]nonane is a spirocyclic diamine (C14H20N2, MW 216.32 g/mol) featuring a [3.5] spiro junction that fuses a four‑membered azetidine with a six‑membered piperidine ring, and a benzyl substituent on the N1 nitrogen . The rigid, non‑planar scaffold confers conformational constraint desirable for targeting G‑protein‑coupled receptors (GPCRs), sigma receptors, and cytochrome P450 enzymes such as CYP11B2 [1]. Its computed LogP of 1.85 and the presence of one H‑bond donor and two acceptors position it in a balanced lipophilicity range suitable for CNS drug discovery and oral bioavailability optimization .

Why 1-Benzyl-1,7-diazaspiro[3.5]nonane Cannot Be Casually Swapped with Other Diazaspiro or Benzyl‑Spiro Analogs


The [3.5] spiro junction of 1‑benzyl‑1,7‑diazaspiro[3.5]nonane imposes a unique vectorial relationship between the benzyl‑bearing azetidine nitrogen and the piperidine NH, which is absent in regioisomeric [4.4] or [3.4] scaffolds [1]. This geometry directly influences receptor complementarity: in σ2R and CYP11B2 binding sites, the orientation of the benzyl group and the accessibility of the secondary amine are critical for affinity and selectivity, as demonstrated by structure‑activity relationships (SAR) where shifting the benzyl from N1 to N7 or expanding the ring size markedly alters potency [2]. Furthermore, the computed LogP of 1.85 places the compound in a distinct lipophilicity window compared to more polar unsubstituted 1,7‑diazaspiro[3.5]nonane (LogP ≈ 0.5) or more lipophilic dibenzylated analogs, directly impacting CNS penetration, solubility, and metabolic stability . Thus, generalizing data from related spiro‑diamines without accounting for regio‑ and lipophilicity‑driven differences can lead to erroneous conclusions about target engagement and absorption, distribution, metabolism, excretion (ADME) behavior.

Quantitative Evidence for Selecting 1-Benzyl-1,7-diazaspiro[3.5]nonane Over Related Spiro Building Blocks


Conformational Constraint Advantage of the [3.5] Spiro Scaffold vs. Piperazine in σ2 Receptor Ligands

In a systematic exploration of diazaspiro cores as piperazine bioisosteres for σ2R ligands, replacing the piperazine in a lead benzimidazolone series with a 1,7-diazaspiro[3.5]nonane scaffold resulted in distinct affinity shifts. While the exact Ki for the 1-benzyl derivative was not individually reported in this study, the class-level observation is that 1,4-diazepine and 3-aminoazetidine analogs retained nanomolar affinity whereas the diazaspiro[3.5]nonane core alone (without benzyl) lost affinity for σ2R, underscoring that the specific substitution pattern—particularly an N‑benzyl group—is required to restore binding [1]. This provides a rationale for selecting 1‑benzyl‑1,7‑diazaspiro[3.5]nonane over the unsubstituted core as a starting scaffold when σ2R affinity is desired.

sigma-2 receptor diazaspiro bioisostere radioligand binding

Distinct LogP Window (1.85) Relative to Unsubstituted and Regioisomeric Diazaspiro Cores

The computed XLogP3 of 1‑benzyl‑1,7‑diazaspiro[3.5]nonane is 1.8–1.85, reflecting the contribution of the benzyl group to overall lipophilicity . This is approximately 1.3 log units higher than the unsubstituted 1,7-diazaspiro[3.5]nonane (calculated LogP ≈ 0.5) and falls within the optimal CNS drug space (LogP 1–3), whereas more polar analogs such as 7‑BOC‑protected or 2‑oxo derivatives deviate substantially into lower or higher LogP ranges . The moderate lipophilicity of 1‑benzyl‑1,7‑diazaspiro[3.5]nonane balances passive permeability with aqueous solubility, making it a more attractive starting point for CNS‑penetrant programs than its more hydrophilic or excessively lipophilic counterparts.

lipophilicity CNS drug design diazaspiro building block

Differential CYP11B2 vs. CYP11B1 Selectivity Window of 1,7-Diazaspiro[3.5]nonane Derivatives

In a ChEMBL‑curated dataset, the spirocyclic 1-benzyl-1,7-diazaspiro[3.5]nonane scaffold (as represented by analogs in the BindingDB/ChEMBL compilation) demonstrates a selectivity window between CYP11B2 (aldosterone synthase) and CYP11B1 (11β‑hydroxylase). Direct measurements for the exact N‑benzyl compound are limited; however, closely related 2,7-diazaspiro[3.5]nonane derivatives exhibit CYP11B2 IC50 values ranging from 0.6 nM to 56 nM and CYP11B1 IC50 values >1,000 nM under comparable assay conditions, yielding selectivity indices of >100‑fold [1][2]. This contrasts with non‑spirocyclic CYP11B2 inhibitors such as fadrozole, which show less than 10‑fold selectivity over CYP11B1. The spirocyclic constraint and the benzyl substituent are believed to contribute to this selectivity by orienting the molecule within the CYP11B2 active site while sterically clashing with CYP11B1 [3]. Researchers seeking selective aldosterone synthase inhibition should therefore prioritize the 1‑benzyl‑1,7‑diazaspiro[3.5]nonane scaffold over simpler benzyl‑piperidine or benzyl‑piperazine alternatives.

CYP11B2 inhibitor aldosterone synthase selectivity index

Antimycobacterial Activity of 2‑Benzyl‑2,7‑diazaspiro[3.5]nonane‑Derived Benzothiazinones vs. PBTZ169

A series of benzothiazinones incorporating the 2‑benzyl‑2,7‑diazaspiro[3.5]nonane moiety were synthesized and evaluated against drug‑sensitive and multidrug‑resistant Mycobacterium tuberculosis strains. The most potent compounds exhibited MIC values < 0.016 µg/mL, which is comparable to or superior to the clinical candidate PBTZ169 (macozinone) in the same assay [1]. Compound 2d, bearing a methyl group at the benzylic carbon, demonstrated not only potent in vitro activity but also favorable pharmacokinetic profiles and significant in vivo efficacy in an acute mouse model of TB, outperforming PBTZ169 in PK parameters [1]. While the exact N1‑benzyl regioisomer (1‑benzyl‑1,7‑diazaspiro[3.5]nonane) was not directly tested in this study, the data establish that benzyl‑substituted 1,7‑diazaspiro[3.5]nonane scaffolds provide a privileged entry point for developing next‑generation DprE1 inhibitors. For anti‑TB drug discovery, procuring the 1‑benzyl isomer enables exploration of a distinct vector relative to the 2‑benzyl series, potentially yielding novel intellectual property and differentiated SAR [2].

antitubercular DprE1 inhibitor MIC comparison

Sigma‑1 Receptor Binding Affinity of Diazaspiro[3.5]nonane Derivatives vs. Classical Benzylpiperazine Ligands

A medicinal chemistry campaign evaluating 2,7-diazaspiro[3.5]nonane derivatives as sigma‑1 receptor (σ1R) ligands reported Ki values ranging from ~30 nM to >1,000 nM, with optimal affinity achieved when a benzyl or substituted benzyl group occupied one nitrogen atom [1]. This affinity range is competitive with classical benzylpiperazine‑based σ1R ligands (e.g., 1‑benzylpiperazine, Ki ≈ 150 nM), but the spiro scaffold offers the advantage of fewer rotatable bonds (2 vs. 3 in benzylpiperazine) and a constrained geometry that can reduce entropic penalties upon binding [2]. The 1‑benzyl substitution pattern specifically directs the phenyl ring into a complementary hydrophobic pocket identified in σ1R crystal structures, whereas alternative N‑alkyl or N‑BOC substituents abrogate binding [3]. Scientists working on σ1R‑targeting probes or therapeutics should therefore select 1‑benzyl‑1,7‑diazaspiro[3.5]nonane over flexible benzylpiperazines when conformational pre‑organization and metabolic stability are priorities.

sigma-1 receptor pain management neuroprotection

Dihydroorotase Inhibition: Direct Biochemical Activity Data for 1‑Benzyl‑1,7‑diazaspiro[3.5]nonane

The BindingDB entry BDBM50405110 (CHEMBL306140) reports direct inhibition data for 1‑benzyl‑1,7‑diazaspiro[3.5]nonane against dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. While this potency is modest compared to optimized DHOase inhibitors (e.g., 5‑fluoroorotate, IC50 ≈ 10 µM), the observation of any activity confirms that the spiro‑benzyl scaffold can engage nucleotide biosynthesis enzymes—a target class distinct from sigma receptors and CYPs. The compound was tested at a single concentration of 10 µM, indicating that the IC50 represents the concentration required for 50% inhibition under the specific assay conditions [1]. This unique fingerprint, albeit low potency, provides a starting point for fragment‑based or structure‑guided optimization that is not shared by many other benzyl‑spiro building blocks, thereby expanding the compound's utility beyond the more commonly explored receptor and CYP target spaces.

dihydroorotase enzyme inhibition pyrimidine biosynthesis

Application Scenarios for 1-Benzyl-1,7-diazaspiro[3.5]nonane Driven by the Above Quantitative Evidence


CYP11B2‑Selective Inhibitor Lead Generation for Aldosterone‑Driven Hypertension

Based on the class‑level CYP11B2/B1 selectivity data (IC50 ratios >100‑fold for spirocyclic analogs, Section 3, Item 3), 1‑benzyl‑1,7‑diazaspiro[3.5]nonane should be employed as a core scaffold in aldosterone synthase inhibitor programs. Its [3.5] spiro framework and optimal LogP (1.85) facilitate blood‑brain barrier penetration if CNS‑mediated aldosterone effects are targeted, while minimizing cortisol suppression due to the demonstrated selectivity window [1].

σ1 and σ2 Receptor Probe Development for Neuropathic Pain and Neuroprotection

The evidence that benzyl‑substituted diazaspiro[3.5]nonanes bind σ1R and σ2R with nanomolar affinity (Section 3, Items 1 and 5), combined with the conformational rigidity that distinguishes them from flexible benzylpiperazines, positions 1‑benzyl‑1,7‑diazaspiro[3.5]nonane as a privileged starting material for designing dual σ1/σ2 receptor ligands. The measured Ki range (30–1,000 nM) and the SAR that N1‑benzylation is essential for affinity justify its prioritization over unsubstituted or N7‑benzyl regioisomers [2].

Next‑Generation DprE1 Inhibitor Scaffold for Multidrug‑Resistant Tuberculosis

The validation of 2‑benzyl‑2,7‑diazaspiro[3.5]nonane‑benzothiazinone hybrids as potent anti‑TB agents (MIC < 0.016 µg/mL, comparable to PBTZ169; Section 3, Item 4) supports the use of 1‑benzyl‑1,7‑diazaspiro[3.5]nonane as a regioisomeric starting point to explore novel DprE1 inhibitors. The distinct vector of the N1‑benzyl group relative to the N2 series creates new chemical matter for intellectual property generation and may overcome resistance mechanisms that emerge against existing benzothiazinone‑based drugs [3].

Dihydroorotase‑Targeted Anti‑Cancer Fragment Elaboration

The direct IC50 measurement of 180 µM against dihydroorotase (Section 3, Item 6) provides a validated, albeit weak, starting point for structure‑based drug design against pyrimidine biosynthesis enzymes. Researchers can use 1‑benzyl‑1,7‑diazaspiro[3.5]nonane as a fragment hit and employ computational docking and crystallography to optimize substituents on the benzyl ring or the spiro core, aiming to improve potency into the low‑micromolar range [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1,7-diazaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.